Ethyl isobutyrate

Description

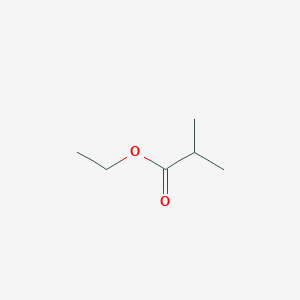

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXFOBOLVPGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047728 | |

| Record name | Ethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 113.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

less than 70 °F (NFPA, 2010) | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.868 | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

25.4 [mmHg] | |

| Record name | Ethyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-62-1 | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9661LN4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-88.2 °C | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isobutyrate (CAS No. 97-62-1) is a fatty acid ethyl ester recognized for its characteristic fruity, aromatic odor.[1][2] It is found naturally in various fruits and beverages like strawberries, honey, and beer.[2][3][4] Beyond its prevalent use as a flavoring and fragrance agent, this compound serves as a valuable intermediate and solvent in chemical synthesis.[3][5] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an examination of its characteristic chemical reactions and spectral data, tailored for a scientific audience.

Core Physical and Chemical Properties

This compound is a colorless, volatile liquid.[1][2][3][4] It is less dense than water and is generally insoluble or only slightly soluble in water, while being miscible with most organic solvents like alcohol and ether.[1][2][6][7]

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| CAS Number | 97-62-1 | |

| IUPAC Name | ethyl 2-methylpropanoate |

Table 1: General Chemical Identifiers.

| Property | Value | Conditions |

| Boiling Point | 112-113 °C | @ 760 mmHg (1 atm) |

| Melting Point | -88.2 °C | |

| Density | 0.865 g/mL | @ 25 °C |

| Refractive Index (n_D) | 1.385 - 1.391 | @ 20 °C |

| Vapor Pressure | 25.4 mmHg | @ 25 °C |

| Vapor Density | 4.01 (Air = 1) | |

| Flash Point | 13.89 - 20 °C | Closed Cup |

| Water Solubility | 3172 mg/L (Slightly Soluble) | @ 25 °C (estimated) |

Table 2: Key Physical Properties of this compound.[1][2][4][8][9][10][11][12][13][14][15]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the application of this compound in research and development. The following are standard laboratory protocols for measuring key physical constants.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Methodology:

-

Apparatus Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the this compound.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a water bath) within a Thiele tube or a beaker on a hot plate.[2][9]

-

Observation: Heat the bath slowly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[2][9]

-

Measurement: Turn off the heat source when a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[2][5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[2]

Density Measurement (Pycnometer Method)

A pycnometer, or density bottle, is used for precise determination of liquid density at a specific temperature.

Methodology:

-

Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL). Accurately weigh the empty pycnometer on an analytical balance (M₁).

-

Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Thermostatic Control: Place the filled pycnometer in a thermostatic water bath set to a constant temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

Final Mass: Carefully dry the exterior of the pycnometer and weigh it again to determine the mass of the pycnometer and the liquid (M₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (M₂ - M₁) / V where V is the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is highly sensitive to purity.

Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Place 2-3 drops of this compound onto the surface of the measuring prism.

-

Measurement: Close the prisms. While looking through the eyepiece, turn the adjustment knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

Dispersion Correction: If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp black-and-white line.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was made, as the refractive index is temperature-dependent.

Chemical Properties and Reactivity

As an ester, the chemical reactivity of this compound is dominated by the chemistry of the carboxylate group, particularly nucleophilic acyl substitution.

Synthesis via Fischer Esterification

This compound is commercially synthesized via the Fischer esterification of isobutyric acid with ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[3][14][16] The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol reactant is often used, and the water byproduct is removed as it forms.[12][14][17]

Caption: Fischer Esterification workflow for this compound synthesis.

The mechanism involves the initial protonation of the carbonyl oxygen of isobutyric acid, which enhances the electrophilicity of the carbonyl carbon.[12][14][18] The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[14] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[15][18]

Hydrolysis

Hydrolysis is the reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol.[19] This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, essentially the reverse of Fischer esterification.[19][20] The reaction is driven to completion by using a large excess of water.

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide (NaOH), is an irreversible process called saponification.[19][21] The reaction yields an alcohol (ethanol) and the salt of the carboxylic acid (sodium isobutyrate).[19] The irreversibility stems from the final step, where the carboxylic acid formed is immediately deprotonated by the strong base, driving the equilibrium completely to the product side.[21][22]

Caption: Base-catalyzed hydrolysis (Saponification) of this compound.

Spectral Data Analysis

Spectroscopic methods are essential for the structural elucidation and purity confirmation of this compound.

| Technique | Characteristic Peaks / Features |

| ¹H NMR | - Triplet (~1.2 ppm): Methyl protons (-OCH₂CH ₃)- Quartet (~4.1 ppm): Methylene protons (-OCH ₂CH₃)- Doublet (~1.1 ppm): Methyl protons of isobutyryl group (-CH(CH ₃)₂)- Septet (~2.5 ppm): Methine proton (-CH (CH₃)₂) |

| ¹³C NMR | - Carbonyl Carbon (~177 ppm)- -OCH₂- Carbon (~60 ppm)- -CH- Carbon (~34 ppm)- -OCH₂CH₃ Carbon (~14 ppm)- -CH(CH₃)₂ Carbons (~19 ppm) |

| IR Spectroscopy | - Strong C=O stretch (ester carbonyl): ~1735-1750 cm⁻¹- C-O stretch : Two bands in the 1000-1300 cm⁻¹ region- C-H stretch (sp³): Just below 3000 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : m/z = 116- Base Peak : m/z = 43 [C(CH₃)₂H]⁺ or [CH₃CO]⁺- Key Fragments : m/z = 71 [M - OCH₂CH₃]⁺, m/z = 88 [M - C₂H₄]⁺ (McLafferty rearrangement), m/z = 29 [CH₂CH₃]⁺ |

Table 3: Summary of Spectroscopic Data for this compound.[1][23][24][25][26][27]

Safety and Handling

This compound is a flammable liquid and a dangerous fire hazard when exposed to heat or flame.[2][3] Vapors are heavier than air and may form explosive mixtures with air.[1][3] It may cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE), including safety glasses and gloves, should be used when handling this chemical.[15][23] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[8][23]

Conclusion

This guide has provided a detailed technical overview of the physical and chemical properties of this compound. The data presented in structured tables, along with the detailed experimental protocols and mechanistic diagrams, offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of this compound in scientific and industrial applications.

References

- 1. scribd.com [scribd.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 8. phillysim.org [phillysim.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. OPG [opg.optica.org]

- 11. This compound(97-62-1) 1H NMR spectrum [chemicalbook.com]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. Ethyl 2-hydroxyisobutyrate(80-55-7) 1H NMR spectrum [chemicalbook.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 23. This compound(97-62-1) MS spectrum [chemicalbook.com]

- 24. This compound(97-62-1) 13C NMR spectrum [chemicalbook.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. massbank.eu [massbank.eu]

- 27. This compound(97-62-1) IR Spectrum [chemicalbook.com]

Ethyl isobutyrate CAS number 97-62-1 details

An In-depth Technical Guide to Ethyl Isobutyrate (CAS 97-62-1)

Chemical Identity and Structure

This compound, registered under CAS number 97-62-1, is the ester formed from the condensation of isobutyric acid and ethanol.[1] Its systematic IUPAC name is ethyl 2-methylpropanoate.[2] This compound belongs to the class of carboxylic acid esters and is recognized as a fatty acid ethyl ester.[1][2][3] It is found naturally in various fruits and food products, including strawberries, honey, beer, oranges, and grapefruit.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 97-62-1[1] |

| Systematic Name | Ethyl 2-methylpropanoate[1] |

| Synonyms | Ethyl isobutanoate, Isobutyric acid ethyl ester, Ethyl 2-methylpropionate[1][4] |

| Molecular Formula | C₆H₁₂O₂[1] |

| Molecular Weight | 116.16 g/mol [1] |

| InChI Key | WDAXFOBOLVPGLV-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C(C)C[1] |

| FEMA Number | 2428[2] |

Physicochemical and Spectroscopic Properties

This compound is a colorless, volatile liquid characterized by a fruity, aromatic odor reminiscent of apples or pineapple.[3][4][5] It is less dense than water and exhibits low solubility in water, but is miscible with most organic solvents like ethanol and diethyl ether.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless volatile liquid[3] |

| Odor | Fruity, aromatic[3] |

| Boiling Point | 112-113 °C[3] |

| Melting Point | -88.2 °C[2] |

| Density | 0.865 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.387[3] |

| Vapor Pressure | 40 mmHg (at 33.8 °C) |

| Vapor Density | 4.01 (vs. air) |

| Flash Point | < 20 °C[6][7] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether[3] |

Table 3: Spectroscopic Data Summary

| Technique | Key Characteristics |

|---|---|

| Mass Spectrometry (MS) | Characteristic peaks (m/z) include: 15.0, 18.0, 26.0, 27.0, 28.0, 29.0, 30.0, 31.0, 39.0[1] |

| Infrared (IR) Spectroscopy | Shows characteristic absorption peaks for ester functional groups[1][8] |

| Nuclear Magnetic Resonance (¹H NMR) | Spectral data is available for structural confirmation[9] |

| Gas Chromatography (GC) | Used for content analysis and purity assessment, often with a non-polar column[1] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of isobutyric acid with ethanol, typically using an acid catalyst.

Experimental Protocol 1: Traditional Esterification

This method employs concentrated sulfuric acid as the catalyst.[3]

Methodology:

-

Combine isobutyric acid and anhydrous ethanol in a reaction flask.

-

Carefully add concentrated sulfuric acid to the mixture while cooling.

-

Reflux the mixture for approximately 14 hours to drive the reaction to completion.[1][3]

-

After cooling, wash the reaction mixture sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted acid.[1]

-

Dry the organic layer using an anhydrous drying agent, such as magnesium sulfate.[1]

-

Perform fractional distillation, collecting the product that distills at 109-111°C. The reported yield is approximately 69%.[3]

Experimental Protocol 2: Catalytic Synthesis with p-Toluenesulfonic Acid

This alternative method uses p-toluenesulfonic acid, a solid acid catalyst, and azeotropic distillation to remove water.[1][10]

Methodology:

-

Charge a flask with isobutyric acid (1 mol), ethanol (90 mL), cyclohexane (20 mL), and p-toluenesulfonic acid (2% by weight).[10]

-

Set up the apparatus with a water separator (Dean-Stark trap).

-

Reflux the reaction mixture. The cyclohexane forms an azeotrope with the water produced, which is collected in the separator.[10]

-

Continue reflux until no more water separates from the reaction.[10]

-

Cool the mixture and wash it with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.[1]

-

Dry the resulting organic phase over anhydrous magnesium sulfate.[1]

-

Remove the cyclohexane by distillation under vacuum, then collect the this compound fraction at 109-113°C.[10]

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

Quality control and purity assessment of this compound are crucial for its application in research and industry.

Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of this compound.[1]

Methodology:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.[1]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

Temperature Program: An appropriate temperature gradient is applied to the oven to separate the components based on their boiling points and column affinity.

-

Detection: The FID detects the organic compounds as they elute from the column.

-

Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram. An assay of ≥98% is common for commercial grades.[8][11]

Caption: Workflow for purity analysis of this compound using Gas Chromatography.

Applications in Research and Development

While widely known for its use in the flavor and fragrance industries, this compound also serves important functions in scientific research and development.[5][12]

-

Chemical Synthesis: It is used as a building block in organic synthesis to produce more complex molecules.[12] This is particularly relevant in the development of new pharmaceutical and agrochemical compounds where specific branched-chain structures are required.[12]

-

Solvent Applications: Its properties as an effective solvent are utilized in formulations for paints, coatings, and adhesives.[12] In a laboratory setting, it can be used as a non-polar solvent in various chemical processes.

-

Flavor and Aroma Research: In food science and sensory research, it serves as a reference standard for fruity aroma profiles. Studies on wine fermentation, for example, investigate its formation by yeast to understand and control the final aroma of the product.

-

Drug Development: Although not a drug itself, its role as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs) is significant. Esters are common functional groups in drug molecules, and this compound provides a readily available source of the isobutyryl moiety.

Safety and Toxicology

This compound is a highly flammable liquid and vapor.[13] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[7][13]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard Statements | H225 | Highly flammable liquid and vapour.[13] |

| H315 | Causes skin irritation.[13] | |

| H319 | Causes serious eye irritation.[13] | |

| H335 | May cause respiratory irritation.[13] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[13] |

| P261 | Avoid breathing vapours.[13] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| | P403 + P235 | Store in a well-ventilated place. Keep cool.[14] |

Handling and Storage:

-

Handle in a well-ventilated area, using personal protective equipment (gloves, goggles).[5]

-

Keep away from all sources of ignition and take measures to prevent the buildup of electrostatic charge.[7][13]

-

Store in tightly closed containers in a cool, dry place.[14]

Toxicological Summary: While generally considered to have low toxicity and is recognized as safe (GRAS) by the FDA for use as a flavoring agent in food, direct exposure to the concentrated chemical requires caution.[4][5] No acute toxicity information is available for the undiluted product, but it is classified as a Category 2 irritant for skin and eyes.[7]

Caption: Key GHS hazard classifications for this compound.

References

- 1. This compound (97-62-1) for sale [vulcanchem.com]

- 2. This compound | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 97-62-1 [chemicalbook.com]

- 4. CAS 97-62-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound (97-62-1) | Chemical Product Exporter [chemicalbull.com]

- 6. This compound | 97-62-1 | FE139442 | Biosynth [biosynth.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Food safety and quality: details [fao.org]

- 9. This compound(97-62-1) 1H NMR [m.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound, 98% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. chemimpex.com [chemimpex.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. This compound | 97-62-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Natural Occurrence of Ethyl Isobutyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isobutyrate (ethyl 2-methylpropanoate) is a volatile ester recognized for its characteristic sweet, fruity, and ethereal aroma, often associated with pineapple, apple, and other fruits. As a significant contributor to the flavor and fragrance profile of many natural products, its occurrence, concentration, and biosynthesis in fruits are of great interest to the food, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural presence of this compound in various fruits, detailing the analytical methodologies for its quantification and the biochemical pathways responsible for its formation.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species, cultivars, and stages of ripeness. The following table summarizes the quantitative data available in the scientific literature. It is important to note that variations in analytical methods, such as extraction and detection techniques, can influence the reported values.

| Fruit Species | Cultivar/Variety | Concentration | Analytical Method |

| Mango (Mangifera indica L.) | 'Haden' | Fruity, OAV > 1 | GC-O, SIDA |

| Strawberry (Fragaria × ananassa) | Not Specified | Present, contributes to aroma | HS-SPME-GC-MS |

| Pineapple (Ananas comosus) | Not Specified | Present, contributes to aroma | GC-MS |

| Apple (Malus domestica) | Not Specified | Present, contributes to aroma | HS-SPME-GC-MS |

| Apricot (Prunus armeniaca) | Not Specified | Present | GC-MS |

| Grape (Vitis vinifera) | Concord | Present | GC-MS |

| Kiwi (Actinidia deliciosa) | Not Specified | Present | GC-MS |

| Quince (Cydonia oblonga) | Not Specified | Present | GC-MS |

Note: "Present" indicates that the compound was identified, but quantitative data was not specified in the cited literature. OAV (Odor Activity Value) is the ratio of concentration to the odor threshold; a value > 1 indicates a significant contribution to the aroma.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is an enzymatic process catalyzed by alcohol acyltransferases (AATs).[1][2] These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). In the case of this compound, the precursors are ethanol and isobutyryl-CoA.

The biosynthetic pathway can be summarized in two main stages:

-

Formation of Isobutyryl-CoA: The branched-chain acyl-CoA, isobutyryl-CoA, is derived from the catabolism of the branched-chain amino acid L-valine. This metabolic process involves a series of enzymatic reactions, including transamination and oxidative decarboxylation, which are well-established pathways in plant amino acid metabolism.[3][4][5]

-

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation reaction between isobutyryl-CoA and ethanol to form this compound and coenzyme A.[1][6] Ethanol is readily available in ripening fruits as a product of fermentation and other metabolic processes.

The following diagram illustrates the key steps in this biosynthetic pathway.

Caption: Biosynthetic pathway of this compound in fruits.

Experimental Protocols for Analysis

The gold standard for the analysis of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive, requires minimal sample preparation, and is solvent-free.

Generalized HS-SPME-GC-MS Protocol

This protocol provides a general framework. Specific parameters such as fiber coating, incubation time, and temperature should be optimized for each fruit matrix.

Materials and Equipment:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic crimp caps

-

Thermostatic water bath or heating block with magnetic stirring

-

Blender or homogenizer

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol or a deuterated ester standard)

Procedure:

-

Sample Preparation:

-

Select fresh, ripe fruits and wash them with deionized water.

-

Homogenize a known weight of the fruit pulp (e.g., 5 g) in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

-

Internal Standard and Salt Addition:

-

Spike the sample with a known concentration of an internal standard.

-

Add a specific amount of NaCl (e.g., 1 g) to the vial. This increases the ionic strength of the matrix, promoting the release of volatile compounds into the headspace.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Immediately seal the vial with a crimp cap.

-

Place the vial in a water bath or heating block set to a specific temperature (e.g., 40-60°C) with constant stirring.[7][8]

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[7][8]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot injector port of the GC (e.g., 250°C) for thermal desorption of the analytes in splitless mode.[9]

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 1 µm film thickness).[9] Program the oven temperature to separate the compounds. A typical program might be:

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.2 mL/minute).[7][9]

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-550.[7][9]

-

-

Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST/Wiley).

-

Quantify the compound by creating a calibration curve and using the peak area ratio of the analyte to the internal standard.

-

Caption: Generalized workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester that plays a crucial role in the characteristic aroma of many fruits. Its presence and concentration are dependent on complex biosynthetic pathways linked to amino acid metabolism and are influenced by genetic and environmental factors. The standardized analytical protocol of HS-SPME-GC-MS provides a robust method for its detection and quantification. Further research, particularly in quantifying this compound across a broader range of fruit cultivars and ripeness stages, will enhance our understanding of its contribution to fruit flavor and provide valuable data for the food and fragrance industries, as well as for professionals in drug development exploring natural compounds.

References

- 1. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 8. researchgate.net [researchgate.net]

- 9. hst-j.org [hst-j.org]

An In-depth Technical Guide to the Synthesis of Ethyl Isobutyyrate from Isobutyric Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl isobutyrate, a common fragrance and flavor agent, through the Fischer esterification of isobutyric acid and ethanol. This document details experimental protocols, presents comparative quantitative data, and offers in-depth characterization of the final product.

Introduction

This compound is an ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid with a characteristic fruity odor, reminiscent of pineapple or rum. Its primary application lies in the food and fragrance industries as a flavoring and aromatic agent. The most common and industrially significant method for its synthesis is the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (ethanol).

The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the less expensive alcohol, or by removing water as it is formed. Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as various Lewis acids. The choice of catalyst can influence reaction times, yields, and the complexity of the purification process.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different acid catalysts.

Synthesis using Sulfuric Acid as a Catalyst

This protocol is a classic example of Fischer esterification, utilizing concentrated sulfuric acid as the catalyst.

Materials:

-

Isobutyric acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine isobutyric acid and anhydrous ethanol. A typical molar ratio is 1:3 to 1:5 of acid to alcohol to drive the equilibrium towards the ester.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Add boiling chips to the flask and attach a reflux condenser.

-

Heat the mixture to reflux for a specified period, typically 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[1]

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation.

Synthesis using p-Toluenesulfonic Acid as a Catalyst

This method employs the solid, less corrosive p-toluenesulfonic acid as the catalyst and often utilizes an azeotropic distillation to remove water.

Materials:

-

Isobutyric acid (88.0 g, 1 mol)[2]

-

Ethanol (90 mL)[2]

-

Cyclohexane (20 mL)[2]

-

p-Toluenesulfonic acid (1.8 g, 2% by weight of isobutyric acid)[2]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add isobutyric acid, ethanol, cyclohexane, and p-toluenesulfonic acid.[2]

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.[2]

-

Continue the reflux until no more water is collected in the trap.[2]

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.[2]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Remove the cyclohexane by distillation under reduced pressure.

-

Collect the fraction boiling between 109-113 °C to obtain pure this compound. A reported yield for this method is 68.9%.[2]

Data Presentation

The following tables summarize the quantitative data related to the synthesis and properties of this compound.

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Solvent | Reaction Time | Temperature | Reported Yield | Reference |

| H₂SO₄ | 1:3 | None | 4-6 hours | Reflux | Not specified | [1] |

| p-TSA | 1 mol : 90 mL | Cyclohexane | Until no more water is formed | Reflux | 68.9% | [2] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | 112-113 °C | [3] |

| Density | 0.865 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.387 | [3] |

| ¹H NMR (CDCl₃, ppm) | δ 1.15 (d, 6H), 1.25 (t, 3H), 2.53 (sept, 1H), 4.12 (q, 2H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 14.2, 19.1, 34.2, 60.3, 177.1 | [4] |

| FTIR (neat, cm⁻¹) | ~2970 (C-H stretch), ~1735 (C=O stretch), ~1180 (C-O stretch) | [5] |

Characterization of this compound

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by four distinct signals. A doublet at approximately 1.15 ppm corresponds to the six equivalent protons of the two methyl groups of the isobutyryl moiety. The triplet at around 1.25 ppm is attributed to the three protons of the methyl group of the ethyl moiety. The septet at approximately 2.53 ppm represents the single proton of the isobutyryl methine group. The quartet at about 4.12 ppm corresponds to the two methylene protons of the ethyl group.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows five signals. The peak at approximately 14.2 ppm is assigned to the methyl carbon of the ethyl group. The signal around 19.1 ppm corresponds to the two equivalent methyl carbons of the isobutyryl group. The methine carbon of the isobutyryl group appears at about 34.2 ppm. The methylene carbon of the ethyl group is observed around 60.3 ppm. The carbonyl carbon of the ester gives a characteristic signal downfield at approximately 177.1 ppm.[4]

-

FTIR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands. A strong band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.[1] Strong C-H stretching vibrations are observed around 2970 cm⁻¹. The C-O stretching vibrations of the ester are typically found in the region of 1300-1000 cm⁻¹, with a prominent band around 1180 cm⁻¹.[1][5]

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and for identifying any byproducts or unreacted starting materials. The retention time of this compound in the gas chromatogram can be used for its identification, while the mass spectrum provides its fragmentation pattern, which is a unique fingerprint of the molecule. This method can achieve detection and quantitation limits in the range of 0.01% and 0.03%, respectively, allowing for high-purity assessment.[6]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]

- 4. This compound(97-62-1) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(97-62-1) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Ethyl Isobutyrate: A Technical Guide to its Core Applications in the Fragrance Industry

Introduction

Ethyl isobutyrate is a key aroma chemical prized in the fragrance industry for its versatile and universally appealing fruity scent profile. This volatile ester, characterized by its sweet, ethereal, and rum-like notes, plays a significant role in the formulation of a wide array of fragrances, from fine perfumes to personal care products. This technical guide provides an in-depth analysis of this compound's applications, physicochemical properties, synthesis, and sensory evaluation, tailored for researchers, scientists, and fragrance development professionals. For comparative purposes, this guide also examines Phenyl this compound, a related ester with distinct properties and applications as a fragrance fixative.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulations. These properties influence its volatility, stability, and overall olfactory performance. The following tables summarize the key physicochemical data for this compound and provide a comparison with phenyl this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H12O2 | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| CAS Number | 97-62-1 | [1][2] |

| Appearance | Colorless volatile liquid | [1][3][4] |

| Odor Profile | Sweet, ethereal, fruity, alcoholic, rummy, buttery | [4] |

| Odor Threshold | 0.000022 ppm | [4] |

| Boiling Point | 112-113 °C | [1][3][4] |

| Melting Point | -88 °C | [1][4] |

| Flash Point | 13 °C | [2] |

| Density | 0.865 g/mL at 25 °C | [1][4] |

| Vapor Pressure | 40 mmHg at 33.8 °C | [1][2] |

| Refractive Index | 1.386 - 1.388 at 20 °C | [2] |

| Solubility | Slightly soluble in water; miscible with alcohol and most organic solvents | [1] |

Table 2: Comparative Physicochemical Properties of this compound and Phenyl this compound

| Property | This compound | Phenyl this compound | Source(s) |

| Molecular Formula | C6H12O2 | C12H16O2 | [1][2][5][6][7][8] |

| Molecular Weight | 116.16 g/mol | 192.25 g/mol | [1][3][5][6][7][8] |

| CAS Number | 97-62-1 | 103-48-0 | [1][2][5][6][7][8] |

| Odor Profile | Fruity, ethereal, rum-like | Fruity, rosy, honey-like | [4][9] |

| Boiling Point | 112-113 °C | 230-252 °C | [1][3][4][6][7] |

| Flash Point | 13 °C | 100-108 °C | [2][6][7][8] |

| Vapor Pressure | 40 mmHg at 33.8 °C | Not available | [1][2] |

| Solubility | Slightly soluble in water | Insoluble in water; soluble in oils | [1][7] |

Core Applications in Fragrance

This compound's primary application in the fragrance industry is as a top note ingredient. Its high volatility and characteristic fruity aroma provide an initial burst of scent that is both fresh and inviting.[4] It is frequently used to impart or enhance fruity notes, particularly those reminiscent of apple, pear, pineapple, and raspberry.[10]

Key applications include:

-

Fine Fragrances: In perfumes and colognes, it is used to create bright, fruity accords and add a lift to floral compositions.

-

Personal Care Products: Its pleasant scent makes it a popular choice for incorporation into lotions, creams, body sprays, shampoos, and conditioners.

-

Cosmetics: It is employed to enhance the sensory experience of various cosmetic formulations.

Phenyl this compound, in contrast, is valued for its role as a modifier and fixative. With its lower volatility and sweet, rosy, honey-like aroma, it helps to prolong the fragrance of more volatile components and bridge the transition from the top notes to the heart of the fragrance.[9]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The industrial synthesis of this compound is most commonly achieved through the Fischer esterification of isobutyric acid with ethanol in the presence of an acid catalyst.[10]

Materials:

-

Isobutyric acid (1 mole)

-

Ethanol (excess, e.g., 2-3 moles)

-

Concentrated sulfuric acid (catalyst, ~1-2% of the weight of isobutyric acid)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Diethyl ether

-

Dean-Stark apparatus or similar setup for water removal

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine isobutyric acid and ethanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Slowly add the concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Continue the reflux until the theoretical amount of water has been collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils at 112-113 °C.

Sensory Evaluation Protocol

The sensory properties of fragrance ingredients are evaluated using standardized methods to ensure objectivity and reproducibility. The following protocol is based on general principles outlined in ISO 8586 for the selection and training of sensory assessors and ASTM E1885 for triangle tests.[11][12][13][14][15][16][17][18]

Objective: To characterize the odor profile of this compound and determine its odor detection threshold.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., diethyl phthalate or ethanol)

-

Glass smelling strips

-

Controlled environment test room (odor-free, controlled temperature and humidity) as per ISO 8589 guidelines.[12][15]

-

Panel of trained sensory assessors selected according to ISO 8586.[11][12][13][14][15]

Procedure:

Part 1: Odor Profile Description

-

Prepare a 10% solution of this compound in the chosen solvent.

-

Dip a smelling strip into the solution to a depth of 1 cm.

-

Present the smelling strip to the trained assessors.

-

Assessors will individually record the perceived odor characteristics at different time intervals (top note, middle note, and dry-down) using a standardized fragrance vocabulary.

Part 2: Odor Detection Threshold (using the Triangle Test method - ASTM E1885)

-

Prepare a series of dilutions of this compound in the solvent.

-

For each dilution level, present three samples to each assessor: two are the solvent blank, and one contains the diluted this compound. The order of presentation is randomized.

-

Assessors are asked to identify the sample that is different from the other two.

-

The lowest concentration at which a statistically significant number of assessors can correctly identify the different sample is determined as the odor detection threshold.

Conclusion

This compound is an indispensable aroma chemical in the perfumer's palette, offering a bright and versatile fruity character. Its well-defined physicochemical properties and straightforward synthesis make it a reliable and cost-effective ingredient for a wide range of fragrance applications. A thorough understanding of its sensory profile and performance, as determined through standardized evaluation protocols, is crucial for its successful incorporation into winning fragrance creations. The comparison with phenyl this compound highlights the diverse roles that esters can play in fragrance formulation, from providing initial impact to enhancing longevity and complexity.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (97-62-1) for sale [vulcanchem.com]

- 5. Phenthis compound | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbull.com [chemicalbull.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. PHENYL this compound [ventos.com]

- 9. phenthis compound, 103-48-0 [thegoodscentscompany.com]

- 10. parfums-de-grasse.com [parfums-de-grasse.com]

- 11. ISO 8586:2023—Selection And Training Of Sensory Assessors - The ANSI Blog [blog.ansi.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. zakon.isu.net.ua [zakon.isu.net.ua]

- 14. scribd.com [scribd.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. standards.globalspec.com [standards.globalspec.com]

Ethyl Isobutyrate: A Technical Guide for Food Flavoring Applications

An In-depth Examination of a Key Fruity Ester

Abstract

Ethyl isobutyrate is a volatile ester recognized for its characteristic fruity and aromatic odor, contributing significantly to the flavor profiles of numerous fruits and food products.[1][2][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical and physical properties, natural occurrence, synthesis, and regulatory status as a flavoring agent. Furthermore, this document outlines detailed experimental protocols for its synthesis, analytical quantification in food matrices, and sensory evaluation.

Introduction

This compound, also known as ethyl 2-methylpropanoate, is a key flavoring substance used in the food and fragrance industries to impart a range of fruity notes, often described as apple-like, juicy, and sweet with ethereal and rummy nuances.[4][5][6] Its presence has been identified in a wide variety of natural sources, including apples, apricots, bananas, strawberries, and alcoholic beverages like beer and wine.[3][5][7] As a flavoring agent, it is typically used in confectionery, baked goods, and beverages to enhance or create fruity flavor profiles.[3][8]

This guide serves as a technical resource, consolidating critical data and methodologies relevant to the application of this compound in food products.

Chemical and Physical Properties

This compound is a colorless, volatile liquid.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂O₂ | [2][8] |

| Molecular Weight | 116.16 g/mol | [2][8] |

| CAS Number | 97-62-1 | [2][9] |

| FEMA Number | 2428 | [2][10] |

| JECFA Number | 186 | [2][11] |

| Appearance | Colorless liquid | [1][3][8] |

| Odor | Fruity, aromatic, sweet, ethereal | [1][2][5][6] |

| Melting Point | -88.2 °C | [2][12] |

| Boiling Point | 112-113 °C (at 760 mmHg) | [2][3][8] |

| Density | 0.865 g/mL (at 25 °C) | [3][8] |

| Refractive Index | 1.385-1.391 (at 20 °C) | [2][8] |

| Flash Point | < 21.1 °C (< 70 °F) | [2] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. | [3][8][13] |

Natural Occurrence

This compound is a natural constituent of many fruits and fermented products. Its presence contributes to the characteristic aroma of these foods. Table 2 lists some of the natural sources where this compound has been identified.

Table 2: Natural Occurrence of this compound

| Food Product | Reference(s) |

| Apple (fresh and juice) | [1][5] |

| Apricot | [1][5] |

| Banana | [3] |

| Beer | [1][3][7] |

| Champagne | [3] |

| Concord Grape | [1][5] |

| Honey | [1][3] |

| Kiwi Fruit | [5] |

| Mango | [5] |

| Pineapple | [3][5] |

| Rum | [3][5][7] |

| Strawberry (fruit and juice) | [3][5] |

| Wine (various types) | [3][5] |

Regulatory Status

This compound is widely recognized as a safe flavoring agent by international regulatory bodies.

-

United States Food and Drug Administration (FDA): this compound is listed as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[2][14]

-

Flavor and Extract Manufacturers Association (FEMA): It is designated as FEMA Number 2428 and is Generally Recognized as Safe (GRAS).[1][10][15]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated this compound (JECFA No. 186) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][11]

Table 3: Regulatory and Identification Numbers

| Identifier | Number | Reference(s) |

| CAS Number | 97-62-1 | [2][9][12] |

| FEMA Number | 2428 | [2][9][10] |

| JECFA Number | 186 | [2][11][16] |

| EC Number | 202-595-4 | [2][9] |

| FDA Regulation | 21 CFR 172.515 | [2][14][15] |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This compound is commonly synthesized by the Fischer-Speier esterification, which involves the acid-catalyzed reaction of isobutyric acid with ethanol.[13][17]

Caption: Fischer-Speier esterification of this compound.

Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine isobutyric acid (1.0 mol), ethanol (2.0 mol, used in excess to shift equilibrium), and a non-polar solvent such as toluene or cyclohexane (to facilitate azeotropic removal of water).[2][13]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approximately 1-2% of the carboxylic acid weight).[2][11]

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected, typically for 2-4 hours.[2]

-

Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Washing: Further wash the organic layer with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 112-113 °C.[2][8]

-

Characterization: Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.

Analytical Quantification in a Food Matrix (e.g., Beverage)

The concentration of this compound in a food product can be accurately determined using Gas Chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Caption: Workflow for GC analysis of this compound.

Methodology: GC-FID Analysis

-

Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by diluting the stock solution with a matrix that mimics the sample (e.g., a 12% ethanol solution for wine analysis). Prepare an internal standard (ISTD) solution (e.g., 2-butanol or 3-pentanol in ethanol).[5][6]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 5 mL of the beverage sample in a vial, add a known amount of the internal standard solution.[5]

-

Add 0.5 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase.[5]

-

Add 2 mL of a suitable organic solvent (e.g., dichloromethane).[5]

-

Vortex the mixture for 30-60 seconds to extract the analytes into the organic phase.

-

Allow the phases to separate. The lower organic phase contains the this compound.

-

Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8860 GC system or equivalent.[18]

-

Column: A polar capillary column, such as a DB-FATWAX UI or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[16][18]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[16]

-

Injector Temperature: 250 °C.[16]

-

Detector Temperature: 250 °C.[6]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 5 °C/min.

-

Hold at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL, split mode (e.g., 20:1 split ratio).

-

-

Analysis and Quantification:

-

Inject the prepared standards and samples into the GC-FID system.

-

Identify the this compound and internal standard peaks based on their retention times compared to the standards.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

-

Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[4][8]

Methodology:

-

Objective: To determine if a panel can detect a difference between a control sample and a sample containing a specified concentration of this compound.

-

Sample Preparation:

-

Control: A neutral base (e.g., spring water, or a 5% sucrose solution).

-

Test Sample: The same neutral base with a specific concentration of this compound added (e.g., 10 ppm, a level typical for beverages).[8]

-

-

Test Setup:

-

Recruit a panel of at least 20-30 trained or consumer panelists.

-

For each panelist, present three coded samples in a randomized order. Two of the samples are identical (either both control or both test), and one is different.

-

There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced across the panelists.[4]

-

-

Procedure:

-

Instruct panelists to taste each sample from left to right.

-

Provide water and unsalted crackers for palate cleansing between samples.

-

Ask panelists to identify the "odd" or "different" sample. A forced choice is required.

-

-

Data Analysis:

-

Count the total number of panelists and the number of correct identifications.

-

Determine the statistical significance of the results by comparing the number of correct answers to the number expected by chance (which is one-third in a triangle test).[4]

-

Statistical tables for the triangle test (based on the binomial distribution or Chi-square test) are used to determine if the number of correct identifications is significant at a chosen confidence level (e.g., p < 0.05).[4]

-

Safety and Toxicology

This compound is considered to have low toxicity.[19] It may cause skin and eye irritation upon direct contact.[2][20] Inhalation of high concentrations of vapor may lead to irritation of the respiratory system.[20] Standard safety precautions, such as working in a well-ventilated area and using appropriate personal protective equipment (gloves, safety glasses), should be followed when handling the pure substance.[21]

Conclusion

This compound is a valuable and widely used flavoring agent with a well-established safety profile. Its characteristic fruity aroma makes it a versatile ingredient for a broad range of food and beverage applications. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important flavor compound. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective and compliant use in the food industry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]

- 4. Triangle Test [sensorysociety.org]

- 5. shimadzu.com [shimadzu.com]

- 6. notulaebotanicae.ro [notulaebotanicae.ro]

- 7. researchgate.net [researchgate.net]

- 8. How to Do a Triangle Taste Test Using Cheese Puffs - Food & Drink Resources [foodanddrinkresources.com]

- 9. ctv-jve-journal.org [ctv-jve-journal.org]

- 10. This compound | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. scielo.br [scielo.br]

- 15. jfda-online.com [jfda-online.com]

- 16. mdpi.com [mdpi.com]

- 17. byjus.com [byjus.com]

- 18. agilent.com [agilent.com]

- 19. Fischer Esterification - Chemistry Steps [chemistrysteps.com]